

A Technical Guide to the Spectroscopic Characterization of N-Ethyl-2-nitroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-Ethyl-2-nitroaniline**

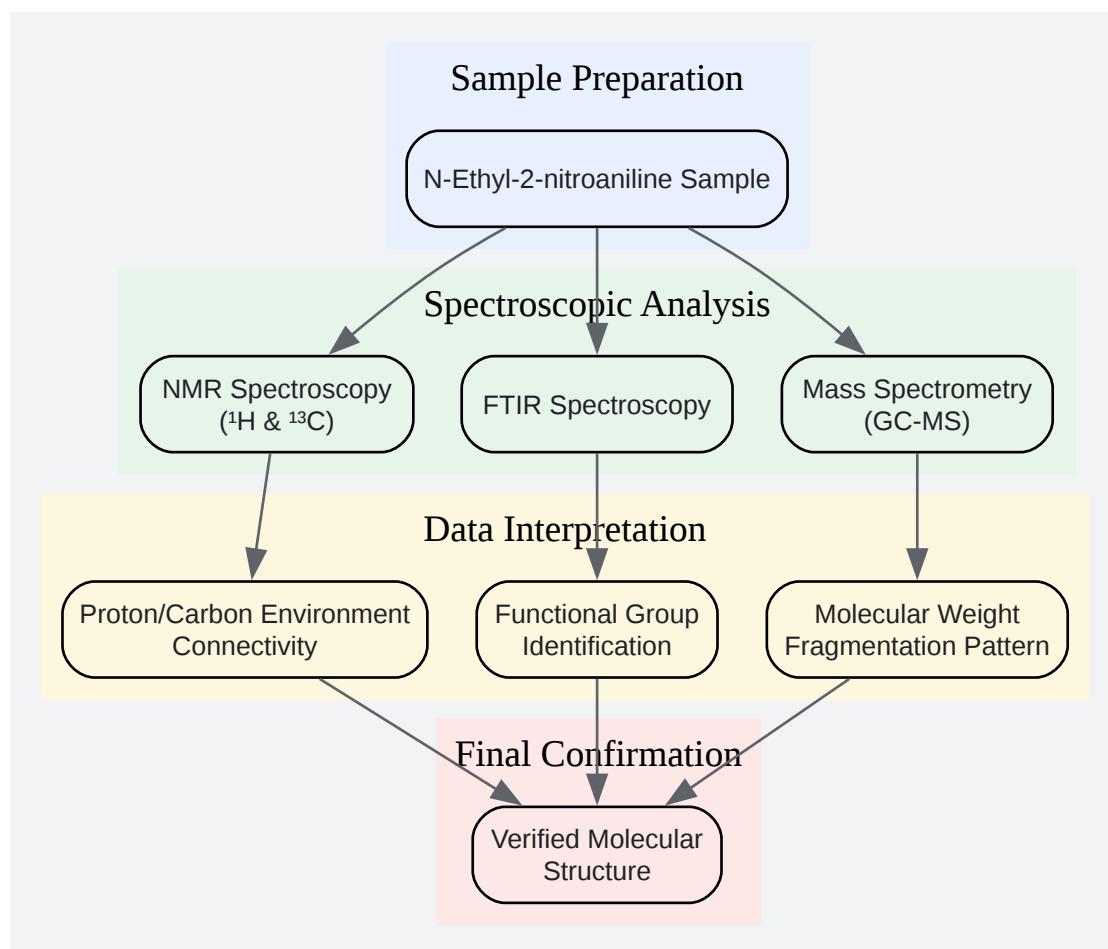
Cat. No.: **B157311**

[Get Quote](#)

Introduction: The Analytical Imperative for N-Ethyl-2-nitroaniline

N-Ethyl-2-nitroaniline (NEO), a substituted aromatic amine with the molecular formula $C_8H_{10}N_2O_2$ ^[1], serves as a valuable intermediate in the synthesis of dyes, pigments, and potential pharmaceutical agents^[2]. Its chemical architecture, featuring a nitro group ortho to a secondary ethylamine on a benzene ring, imparts specific reactivity and properties that are of interest to researchers in organic synthesis and materials science. Accurate and unambiguous structural confirmation is paramount for any application, ensuring purity, predicting reactivity, and meeting regulatory standards.

This in-depth guide provides a comprehensive analysis of the core spectroscopic techniques used to elucidate and verify the structure of **N-Ethyl-2-nitroaniline**. As a Senior Application Scientist, my focus is not merely on the data itself, but on the causality behind the spectral features and the logic of the experimental design. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the rationale for interpretation and the robust protocols required for reproducible, high-quality results.


Molecular Structure and Analytical Workflow

The first step in any spectroscopic analysis is to understand the target molecule's structure. **N-Ethyl-2-nitroaniline** consists of an ethyl group ($-CH_2CH_3$) attached to the nitrogen atom of an

aniline, with a nitro group ($-\text{NO}_2$) at the adjacent (ortho) position on the aromatic ring. This specific arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Caption: Molecular structure of **N-Ethyl-2-nitroaniline** (CAS: 10112-15-9).

A logical workflow ensures that data from each technique is used to build a comprehensive and self-validating structural profile.

[Click to download full resolution via product page](#)

Caption: Workflow for the comprehensive spectroscopic analysis of **N-Ethyl-2-nitroaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of ^1H and ^{13}C nuclei, we

can determine their chemical environments, count the number of each type of nucleus, and deduce their connectivity.

¹H NMR Spectroscopy Data & Interpretation

The proton NMR spectrum provides information on the number, environment, and neighboring protons for all hydrogen atoms in the molecule. Based on data for analogous compounds and spectral database entries, the expected ¹H NMR spectrum of **N-Ethyl-2-nitroaniline** in deuterated chloroform (CDCl₃) is summarized below[3][4][5].

Table 1: Predicted ¹H NMR Spectral Data for **N-Ethyl-2-nitroaniline** (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale for Assignment
~8.15	Doublet (d)	1H	Ar-H (H-6)	Strong deshielding by the adjacent electron-withdrawing nitro group.
~8.0 (broad)	Singlet (s)	1H	N-H	The amine proton is exchangeable and often appears as a broad singlet.
~7.45	Triplet (t)	1H	Ar-H (H-4)	deshielded by the nitro group and influenced by adjacent protons.
~6.80	Doublet (d)	1H	Ar-H (H-3)	Least deshielded aromatic proton, ortho to the electron-donating amino group.
~6.70	Triplet (t)	1H	Ar-H (H-5)	Shielded relative to H-4 and H-6.
~3.30	Quartet (q)	2H	-NH-CH ₂ -CH ₃	Adjacent to the electron-withdrawing nitrogen and split by the methyl group protons.
~1.40	Triplet (t)	3H	-NH-CH ₂ -CH ₃	Split into a triplet by the two

adjacent
methylene
protons.

Expertise & Experience Insight: The precise chemical shift of the N-H proton (~8.0 ppm) can be highly variable and is dependent on sample concentration, temperature, and residual water in the solvent. Its broadness is a result of quadrupole broadening from the ^{14}N nucleus and potential chemical exchange. The downfield shift is indicative of intramolecular hydrogen bonding between the N-H proton and an oxygen of the ortho-nitro group, a common feature in such structures.

^{13}C NMR Spectroscopy Data & Interpretation

The ^{13}C NMR spectrum reveals all unique carbon environments in the molecule. Due to the low natural abundance of the ^{13}C isotope, proton decoupling is typically used to simplify the spectrum to a series of single lines, where each line represents a chemically distinct carbon atom or a set of equivalent carbons.

Table 2: Predicted ^{13}C NMR Spectral Data for **N-Ethyl-2-nitroaniline** (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment	Rationale for Assignment
~146.0	C-NH (C-1)	Aromatic carbon bonded to the amino group, significantly deshielded.
~136.0	C-NO ₂ (C-2)	Aromatic carbon attached to the strongly electron-withdrawing nitro group.
~133.5	Ar-CH (C-4)	Aromatic methine carbon, downfield due to proximity to the nitro group.
~126.0	Ar-CH (C-6)	Aromatic methine carbon adjacent to the nitro group.
~119.0	Ar-CH (C-5)	Aromatic methine carbon.
~115.5	Ar-CH (C-3)	Aromatic methine carbon, shielded by the amino group.
~38.0	-NH-CH ₂ -CH ₃	Aliphatic carbon attached to nitrogen.
~14.0	-NH-CH ₂ -CH ₃	Terminal methyl carbon, the most shielded carbon in the molecule.

Trustworthiness Insight: The assignment of aromatic carbons can be complex. Advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to definitively link each carbon to its attached protons and to protons two to three bonds away, respectively. This provides an unbiased, self-validating system for assignment, removing any ambiguity from predictions based solely on substituent effects^[6].

Experimental Protocol for NMR Spectroscopy

This protocol describes a standard method for acquiring high-resolution ¹H and ¹³C NMR spectra of a liquid sample like **N-Ethyl-2-nitroaniline**.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **N-Ethyl-2-nitroaniline**.
 - Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher)[\[7\]](#).
 - Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 298 K).
 - Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.
- Data Acquisition:
 - ^1H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.
 - ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. Due to the lower sensitivity, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary, especially to observe quaternary carbons.
- Data Processing:
 - Apply Fourier transformation to the raw Free Induction Decay (FID) data.
 - Perform phase correction and baseline correction to obtain a clean spectrum.
 - Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ^{13}C spectrum by referencing the CDCl_3 solvent peak to 77.16 ppm[\[7\]](#).

- Integrate the signals in the ^1H spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when these frequencies match that of incident infrared light, the radiation is absorbed. These absorptions provide a molecular "fingerprint."

IR Spectroscopy Data & Interpretation

The IR spectrum of **N-Ethyl-2-nitroaniline** is expected to show characteristic absorption bands corresponding to its secondary amine, aromatic ring, nitro, and aliphatic functionalities. The data presented is for a neat (liquid film) sample[1].

Table 3: Key FTIR Peak Assignments for **N-Ethyl-2-nitroaniline**

Wavenumber (cm^{-1})	Intensity	Vibrational Mode	Functional Group
~3380	Medium-Strong	N-H Stretch	Secondary Amine
3100 - 3000	Medium-Weak	C-H Stretch	Aromatic C-H
2980 - 2850	Medium	C-H Stretch	Aliphatic (Ethyl group)
~1620	Strong	N-H Bend	Secondary Amine
~1580, ~1470	Strong	C=C Stretch	Aromatic Ring
~1520	Very Strong	Asymmetric NO_2 Stretch	Nitro Group
~1350	Very Strong	Symmetric NO_2 Stretch	Nitro Group
~1260	Strong	C-N Stretch	Aromatic Amine
~750	Strong	C-H Bend (out-of- plane)	Ortho-disubstituted Aromatic

Expertise & Experience Insight: The two most diagnostic peaks in this spectrum are the very strong absorptions for the nitro group at $\sim 1520 \text{ cm}^{-1}$ and $\sim 1350 \text{ cm}^{-1}$ [8]. Their high intensity is due to the large change in dipole moment during the N-O bond stretching vibrations. The position of the N-H stretch ($\sim 3380 \text{ cm}^{-1}$) is at a slightly lower frequency than a typical free secondary amine, which is further evidence of the intramolecular hydrogen bonding with the ortho-nitro group discussed in the NMR section.

Experimental Protocol for FTIR Spectroscopy (Neat Liquid)

This protocol outlines the standard procedure for obtaining an FTIR spectrum of a pure liquid sample.

- Sample Preparation & Cell Cleaning:

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry by wiping them with a tissue lightly moistened with a volatile solvent like acetone or isopropanol, then allowing them to dry completely. Handle plates by their edges to avoid transferring moisture.
- Obtain a background spectrum of the empty, clean plates in the spectrometer to subtract atmospheric H_2O and CO_2 absorptions.

- Sample Application:

- Using a Pasteur pipette, place one small drop of neat **N-Ethyl-2-nitroaniline** onto the surface of one salt plate[9].
- Carefully place the second salt plate on top, gently rotating it to spread the liquid into a thin, uniform film free of air bubbles[10].

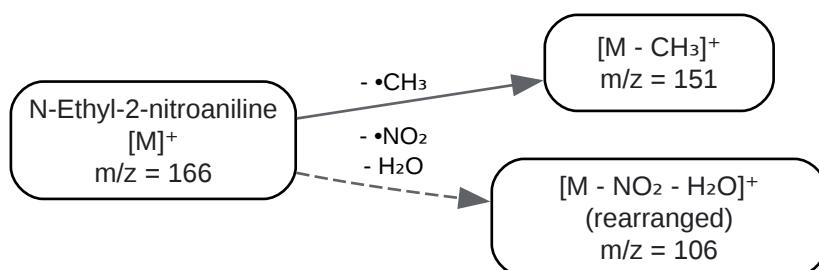
- Data Acquisition:

- Place the assembled salt plate "sandwich" into the sample holder of the FTIR spectrometer.
- Acquire the spectrum, typically over a range of $4000\text{-}400 \text{ cm}^{-1}$.

- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio[11].
- Data Processing & Cleaning:
 - The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
 - After analysis, disassemble the plates, clean them thoroughly with a suitable solvent, and return them to a desiccator for storage[9].

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and crucial structural information from the fragmentation pattern of the molecule upon ionization.


Mass Spectrometry Data & Interpretation

For a volatile compound like **N-Ethyl-2-nitroaniline**, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice. In EI, high-energy electrons bombard the molecule, causing it to lose an electron to form a molecular ion (M^+) and also inducing fragmentation.

Table 4: Key Mass Spectrometry Data for **N-Ethyl-2-nitroaniline**

m/z Value	Proposed Fragment Ion	Interpretation
166	$[\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2]^+$	Molecular Ion (M^+): Confirms the molecular weight of the compound (166.18 g/mol) [1] .
151	$[\text{C}_8\text{H}_9\text{N}_2\text{O}_2]^+$	$[\text{M} - \text{CH}_3]^+$: Loss of a methyl radical from the ethyl group. This is a common fragmentation pathway for ethyl-substituted compounds.
106	$[\text{C}_7\text{H}_8\text{N}]^+$	$[\text{M} - \text{NO}_2 - \text{H}_2\text{O}]^+$ or similar rearrangement: This major fragment likely results from a complex rearrangement following the loss of the nitro group and subsequent stabilization. The fragment at m/z 106 is a common feature in the mass spectra of ethylanilines.

Trustworthiness Insight: The molecular ion peak at m/z 166 is a critical piece of data, directly confirming the compound's molecular formula. The presence of an even-numbered molecular ion peak is consistent with the "Nitrogen Rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular mass[\[12\]](#). This provides an internal check on the validity of the spectral interpretation.

[Click to download full resolution via product page](#)

Caption: Proposed primary fragmentation pathway for **N-Ethyl-2-nitroaniline** in EI-MS.

Experimental Protocol for GC-MS

This protocol describes a general method for the analysis of a nitroaromatic compound using GC-MS.

- Sample Preparation:
 - Prepare a dilute solution of **N-Ethyl-2-nitroaniline** (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrument Setup:
 - Gas Chromatograph (GC):
 - Injector: Set to splitless mode at 250 °C.
 - Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
 - Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
 - Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program is designed to separate the analyte from solvent and any potential impurities.
 - Mass Spectrometer (MS):
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Analyzer: Set to scan a mass range of m/z 40-400.
- Data Acquisition:
 - Inject 1 µL of the prepared sample into the GC.

- Begin data acquisition after a solvent delay of 2-3 minutes to protect the detector filament.
- Data Analysis:
 - Identify the chromatographic peak corresponding to **N-Ethyl-2-nitroaniline**.
 - Analyze the mass spectrum associated with this peak.
 - Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Conclusion: A Unified Spectroscopic Profile

The structural elucidation of **N-Ethyl-2-nitroaniline** is achieved through the synergistic application of NMR, IR, and MS. Each technique provides a unique and essential piece of the structural puzzle, and together they form a self-validating system.

- Mass Spectrometry confirms the molecular formula $C_8H_{10}N_2O_2$ by identifying the molecular ion at m/z 166.
- Infrared Spectroscopy verifies the presence of key functional groups: a secondary amine (N-H stretch $\sim 3380\text{ cm}^{-1}$), a nitro group (strong stretches at ~ 1520 and $\sim 1350\text{ cm}^{-1}$), an aromatic ring, and aliphatic C-H bonds.
- NMR Spectroscopy provides the complete structural map, detailing the ethyl group and the specific substitution pattern on the aromatic ring, confirming the ortho relationship between the ethylamino and nitro substituents.

This comprehensive spectroscopic dataset provides an unambiguous and robust characterization of **N-Ethyl-2-nitroaniline**, fulfilling the rigorous standards required for research, development, and quality control in the chemical sciences.

References

- PubChem. **N-Ethyl-2-nitroaniline**.
- The Royal Society of Chemistry.
- Spectral Database for Organic Compounds (SDBS). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Bioregistry.

- University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Liquids. [\[Link\]](#)
- Wyrzykowski, D., et al.
- Northern Illinois University, Department of Chemistry and Biochemistry.
- PubChem. N-Ethyl-4-nitroaniline.
- Supporting Information: Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Dalton Transactions. [\[Link\]](#)
- Human Metabolome Database. ^1H NMR Spectrum (1D, 500 MHz, CDCl_3 , experimental) (HMDB0003012). [\[Link\]](#)
- The Royal Society of Chemistry. Supplementary Information: Highly efficient nitrobenzene and alkyl/aryl azide reduction.... [\[Link\]](#)
- PubChem. 4-Ethyl-2-nitroaniline.
- Oregon State University, Department of Chemistry. ^{13}C NMR Chemical Shifts. [\[Link\]](#)
- Compound Interest. A Guide to ^{13}C NMR Chemical Shift Values. [\[Link\]](#)
- Human Metabolome Database. ^{13}C NMR Spectrum (1D, 700 MHz, D_2O , predicted) (HMDB0246529). [\[Link\]](#)
- NIST. N,N-Diethyl-p-nitroaniline. NIST Chemistry WebBook. [\[Link\]](#)
- LookChem. **N-Ethyl-2-nitroaniline**. [\[Link\]](#)
- SpectraBase. N-ethyl-o-nitroaniline. Wiley. [\[Link\]](#)
- University of California, Los Angeles. Table of Characteristic IR Absorptions. [\[Link\]](#)
- McLafferty, F. W.; Turecek, F. Interpretation of Mass Spectra. University Science Books, 1993.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. N-Ethyl-2-nitroaniline | C₈H₁₀N₂O₂ | CID 82354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy N-Ethyl-2-nitroaniline | 10112-15-9 [smolecule.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. N-Ethyl-4-nitroaniline | C₈H₁₀N₂O₂ | CID 19318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 10. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 11. benchchem.com [benchchem.com]
- 12. 2-Nitroaniline(88-74-4) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of N-Ethyl-2-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157311#spectroscopic-data-of-n-ethyl-2-nitroaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com